molecular formula C25H23N3O2 B554887 (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid CAS No. 199119-46-5

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

Cat. No.: B554887
CAS No.: 199119-46-5
M. Wt: 397.5 g/mol
InChI Key: BSZQZNOAYQCQFZ-HSZRJFAPSA-N
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Description

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQZNOAYQCQFZ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428608
Record name Nim-Trityl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199119-46-5
Record name Nim-Trityl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic Acid

This guide provides a comprehensive technical overview for the synthesis of (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, a protected form of D-histidine. This compound serves as a crucial building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex therapeutic molecules. Full editorial control has been exercised to structure this guide to be scientifically robust, logical, and user-centric.

Introduction and Strategic Overview

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as H-D-His(Trt)-OH, is a derivative of the non-proteinogenic amino acid D-histidine. The bulky trityl (triphenylmethyl) group is strategically installed on the imidazole side chain to prevent undesirable side reactions during peptide synthesis. The inherent reactivity of the histidine imidazole ring necessitates such protection to ensure high fidelity and yield in the construction of peptide sequences.[1] The trityl group is acid-labile, allowing for its removal under specific acidic conditions, often concurrently with the final cleavage of the peptide from the solid support in Solid-Phase Peptide Synthesis (SPPS).[2]

The synthesis of this chiral building block hinges on the regioselective protection of the imidazole nitrogen of D-histidine. The primary challenge in histidine chemistry is controlling reactions at the two imidazole nitrogens (π and τ) and preventing racemization at the α-carbon.[3] The protocol outlined below is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical approach to (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is the direct N-tritylation of the imidazole side chain of D-histidine. This strategy is efficient and preserves the stereochemistry of the starting material.

G target (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid d_histidine D-Histidine target->d_histidine N-Tritylation trityl_chloride Trityl Chloride target->trityl_chloride Trityl Source

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis involves reacting D-histidine with trityl chloride in the presence of a suitable base. The base is crucial for deprotonating the imidazole ring, thereby activating it for nucleophilic attack on the trityl chloride.

Mechanistic Insights and Rationale

The N-Tritylation Reaction

The core of this synthesis is the protection of the imidazole side chain of histidine with a trityl group. This is typically achieved by reacting histidine with trityl chloride (Trt-Cl) in the presence of a base like triethylamine (TEA) or sodium carbonate.[3][4]

The imidazole ring of histidine has two nitrogen atoms, designated N-π (N-1) and N-τ (N-3). Tritylation can, in principle, occur at either nitrogen. However, the N-τ position is generally favored due to steric and electronic factors, leading to the desired N(im)-τ-trityl histidine. The bulky trityl group effectively shields the imidazole nitrogen from participating in side reactions during subsequent synthetic steps, such as peptide coupling.[1][5]

Control of Stereochemistry

A critical aspect of this synthesis is maintaining the (R)-stereochemistry. Since the synthesis starts with D-histidine and the reaction conditions for tritylation do not typically affect the chiral center, the stereochemical integrity is preserved. Histidine is known to be susceptible to racemization during the activation step of peptide coupling, which is why side-chain protection is crucial.[5] By preparing the protected monomer beforehand, this risk is mitigated for its later use. Alternative approaches to obtaining enantiomerically pure amino acids include chiral resolution of a racemic mixture or asymmetric synthesis.[6][7][8] However, for this target molecule, starting with the commercially available enantiomerically pure D-histidine is the most straightforward method.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the tritylation of L-histidine and is directly applicable to the D-enantiomer.[3][4]

Materials:

  • D-Histidine

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA)

  • Toluene, Anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: To a suspension of D-histidine (1 equivalent) in anhydrous toluene, add triethylamine (2.2 equivalents).

  • Silylation (Optional but Recommended): For improved solubility and reactivity, temporary silylation of the amino and carboxyl groups can be performed. Add chlorotrimethylsilane (2.2 equivalents) dropwise to the suspension while stirring under an inert atmosphere (e.g., Argon or Nitrogen). Heat the mixture to reflux for 2 hours to form the silylated intermediate.[9]

  • Tritylation: Cool the reaction mixture to room temperature. Add a solution of trityl chloride (1.1 equivalents) in toluene dropwise over 30 minutes.[4]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:Acetic Acid (e.g., 85:10:5).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture in an ice bath and add water to hydrolyze the silyl esters and any unreacted reagents. Stir vigorously for 30 minutes.

  • Isolation of Crude Product: The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water, toluene, and diethyl ether to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the pure (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid.

  • Drying: Dry the final product under vacuum at 40 °C overnight.

Data Summary and Characterization

Quantitative Data Summary
ReagentMolar Eq.Purpose
D-Histidine1.0Starting Material
Trityl Chloride1.1Tritylating Agent
Triethylamine2.2Base for deprotonation and HCl trap
Toluene-Reaction Solvent

Expected Yield: 70-85% Appearance: White to off-white solid Purity (by HPLC): >98%

Characterization
  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the attachment of the trityl group to the imidazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (C₂₅H₂₃N₃O₂, MW: 397.47 g/mol ).[10]

  • Optical Rotation: To confirm the (R)-stereochemistry by measuring the specific rotation and comparing it to literature values for the enantiomer.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Tritylation Reaction cluster_workup Work-up & Purification start Suspend D-Histidine in Toluene add_tea Add Triethylamine start->add_tea add_trcl Add Trityl Chloride (dropwise) add_tea->add_trcl react Stir at RT (12-24h) add_trcl->react monitor Monitor by TLC react->monitor hydrolysis Hydrolyze with Water monitor->hydrolysis filtration Filter Precipitate hydrolysis->filtration wash Wash Solid (Water, Toluene, Ether) filtration->wash purify Recrystallize wash->purify dry Dry under Vacuum purify->dry end_product Pure H-D-His(Trt)-OH dry->end_product

Caption: Experimental workflow for the synthesis of H-D-His(Trt)-OH.

Conclusion

The synthesis of (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is a well-established procedure that relies on the fundamental principles of protecting group chemistry. By following the detailed protocol and understanding the underlying mechanisms, researchers can reliably produce this valuable chiral building block for advanced applications in peptide synthesis and medicinal chemistry. The key to success lies in the use of anhydrous conditions, careful monitoring of the reaction, and thorough purification of the final product to ensure high purity and stereochemical integrity.

References

  • J Chromatogr B Analyt Technol Biomed Life Sci. (2007). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Vertex AI Search.
  • BenchChem. (2025). Deprotection of the Trityl (Trt) Group from the Histidine Side Chain.
  • Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry.
  • PMC - NIH. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.
  • Mendeleev Communications (RSC Publishing). Asymmetric synthesis of unusual α-amino acids. Royal Society of Chemistry.
  • PMC - PubMed Central. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.
  • RSC Publishing. Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Royal Society of Chemistry.
  • ACS Publications. Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • NIH. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech Co., Ltd.
  • BenchChem. (2025). A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group.
  • The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis. [Source not further specified].
  • BenchChem. (2025). A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH). BenchChem Technical Guides.
  • ACS Publications. (2021). Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. Langmuir.
  • PubMed. (2022). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. PubMed.
  • Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Semantic Scholar.
  • Chem-Impex. N-1-Trityl-deamino-histidine.
  • Efficient "one-pot" synthesis of N-tritylamino acids. [Source not further specified].
  • Chem-Impex. Nα-Boc-Nim-trityl-L-histidine.
  • Google Patents. (CN1526703A) - Prepn of Nim-tribenzyl histidine.
  • PubMed. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][6][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging.

  • Analytical Methods (RSC Publishing). Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry.
  • PMC - NIH. An Enantioselective Synthesis of (S)-4-Fluorohistidine.
  • ResearchGate. (2025). Preparation of N(??)
  • Wikipedia. Chiral resolution. Wikipedia.
  • Determine Concentration and Enantiomeric Composition of Histidine by One Fluorescent Probe. [Source not further specified].
  • MySkinRecipes. (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid. MySkinRecipes.
  • PubMed. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)
  • PubMed. (2014). Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase. ACS Chemical Biology.
  • PMC - NIH. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF.

Sources

Foundational Principles of Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for therapeutic and research applications.[][2] The entire edifice of SPPS rests upon a foundational principle: the strategic and temporary masking of reactive functional groups within amino acids. This guide provides a deep, mechanistic exploration of the core principles governing the use of protected amino acids in SPPS. We will dissect the causality behind experimental choices, compare the dominant protection strategies, and provide field-proven protocols, offering a comprehensive resource for professionals dedicated to the art and science of peptide synthesis.

The Imperative for Protection: Directing Reactivity in Peptide Synthesis

To construct a peptide with a defined sequence, the formation of amide bonds must be a controlled, stepwise process. Amino acids, by their very nature, are bifunctional, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[3] Without protection, introducing an activated amino acid to another would result in uncontrolled polymerization and a chaotic mixture of products.[3][][5]

The core challenge is to ensure that only one specific amine reacts with one specific activated carboxyl group at each step. This is achieved by reversibly "blocking" all other reactive sites. These sites include:

  • The α-amino group of the incoming amino acid, which must be protected to prevent self-coupling.[3][6]

  • Reactive side-chain functional groups (e.g., the ε-amino group of Lysine, the thiol of Cysteine, or the hydroxyl of Serine), which must be protected throughout the entire synthesis to prevent branching or other side reactions.[7][8][9]

The use of protecting groups is therefore not merely a convenience but an absolute necessity for successful and high-fidelity peptide synthesis.[][5]

The Cornerstone of Strategy: The Principle of Orthogonality

The success of a complex, multi-step synthesis like SPPS hinges on the concept of orthogonality .[10] An orthogonal protection scheme employs multiple classes of protecting groups within the same molecule that can be removed by completely different chemical mechanisms, allowing for the selective deprotection of one group while all others remain intact.[7][10]

In SPPS, this means the temporary α-amino protecting group can be removed at every cycle without disturbing the "permanent" side-chain protecting groups or the bond linking the peptide to the resin.[7][11] These permanent groups are then removed only once, at the very end of the synthesis.[11] This principle provides the precise control needed to build a peptide chain amino acid by amino acid.[10]

Orthogonality cluster_0 Protected Amino Acid cluster_1 Step 1: Alpha-Amino Deprotection cluster_2 Step 2: Side-Chain Deprotection (Final) mol PG_alpha — NH - CH(R-PG_sc) - COOH reagent_A Reagent A mol_deprotected H₂N - CH(R-PG_sc) - COOH reagent_B Reagent B mol_final H₂N - CH(R) - COOH reagent_A->mol_deprotected Removes PG_alpha only reagent_B->mol_final Removes PG_sc

Caption: The principle of orthogonal protection in SPPS.

The Two Dominant Chemistries: Fmoc vs. Boc Strategies

The landscape of SPPS is dominated by two distinct, yet powerful, orthogonal strategies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods.[6][12] The choice between them is dictated by the peptide's sequence, the presence of sensitive modifications, and the scale of the synthesis.[][12]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc strategy is the most widely used method in modern peptide synthesis, prized for its milder reaction conditions.[][3]

  • α-Amino Protection: The Fmoc group is base-labile, meaning it is stable to acid but readily cleaved by a secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][12][13]

  • Side-Chain Protection: The side-chain protecting groups are acid-labile, most commonly based on the tert-butyl (tBu) group.[][7] These groups (e.g., tBu for Ser/Thr/Tyr, Boc for Lys, Trt for Cys/His) are stable to the basic conditions of Fmoc removal.[][14]

  • Orthogonality: This scheme is truly orthogonal. The temporary N-terminal group is removed by base, while the permanent side-chain groups are removed by acid.[][3][7][15]

  • Final Cleavage: At the end of the synthesis, both the side-chain protecting groups and the peptide-resin linker are cleaved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3][12]

The Boc/Bzl Strategy: The Classic Approach

The original strategy developed by Merrifield, the Boc/Bzl approach, utilizes graded acid lability.[12][16]

  • α-Amino Protection: The Boc group is used for temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as TFA.[6][12]

  • Side-Chain Protection: Side-chain protecting groups are generally benzyl-based (Bzl) and are stable to the TFA used for Boc removal.[7][12]

  • Orthogonality: This scheme is considered "quasi-orthogonal."[8] Both protecting group classes are acid-labile, but their removal relies on using acids of vastly different strengths. The Boc group is removed by moderate acid (TFA), while the Bzl-based groups require a much stronger, hazardous acid like anhydrous hydrofluoric acid (HF) for removal.[6][7]

  • Final Cleavage: The final deprotection and cleavage from the resin are performed in one step with HF, requiring specialized and corrosion-resistant equipment.[12][16]

Strategies Fmoc_Strategy Fmoc/tBu Strategy α-Amino PG Side-Chain PGs Fmoc (Base-Labile) tBu, Trt, Boc (Acid-Labile) Deprotection/Cleavage α-Amino: Piperidine (Base) Final: TFA (Strong Acid) Boc_Strategy Boc/Bzl Strategy α-Amino PG Side-Chain PGs Boc (Acid-Labile) Bzl, Z (Strong-Acid-Labile) Deprotection/Cleavage α-Amino: TFA (Moderate Acid) Final: HF (Very Strong Acid) Title Comparison of Dominant SPPS Protection Strategies

Caption: Key differences between Fmoc/tBu and Boc/Bzl strategies.

Head-to-Head Comparison

The choice of strategy is a critical decision based on a trade-off between safety, compatibility, and specific synthetic challenges.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Deprotection 20% Piperidine in DMF (mild base)[3][12]25-50% TFA in DCM (moderate acid)[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[][7]Strong-acid-labile (e.g., Bzl, 2-Cl-Z)[12][17]
Final Cleavage Reagent Trifluoroacetic Acid (TFA)[3]Anhydrous Hydrogen Fluoride (HF)[6][12]
Orthogonality True (Base vs. Acid)[3][7]Quasi-Orthogonal (Graded Acid Lability)[8]
Advantages Milder conditions, easier automation, safer reagents, compatible with acid-sensitive modifications.[][3][12]Can reduce peptide aggregation due to protonation of the N-terminus; mature process for some industrial applications.[][12]
Disadvantages Base-labile modifications are incompatible; dibenzofulvene byproduct can cause side reactions if not scavenged.[3]Requires hazardous HF and specialized equipment; harsh conditions can degrade sensitive peptides.[3][16]
Common Use Case Routine synthesis, long peptides, peptides with post-translational modifications (e.g., phosphorylation).[3][12]Synthesis of hydrophobic or aggregation-prone sequences; peptides with base-sensitive groups.[6][12]

A Practical Guide to the SPPS Cycle (Fmoc/tBu Chemistry)

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[7][9] Understanding the causality behind each step is key to troubleshooting and optimizing the synthesis.

SPPS_Cycle Start Start: C-Terminal AA on Resin (Fmoc-AA-Resin) Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Removes Piperidine & Dibenzofulvene Adduct Coupling 3. Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Removes Excess Reagents & Byproducts End Repeat Cycle for Next Amino Acid Wash2->End End->Deprotection n-1 times Final Final Cleavage & Deprotection (TFA Cocktail) End->Final After Final Cycle

Sources

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Peptides Containing His(Trt) Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of His(Trt) Peptide Purification

The synthesis of peptides containing histidine is a cornerstone of peptide chemistry, with applications ranging from therapeutic drug development to fundamental biological research.[1][2] During solid-phase peptide synthesis (SPPS), the imidazole side chain of histidine must be protected to prevent undesirable side reactions and racemization.[3][4] The trityl (Trt) group is a widely used protecting group for this purpose due to its stability during peptide chain elongation and its lability under mildly acidic conditions.[1][5]

However, the very properties that make the His(Trt) group advantageous in synthesis introduce unique challenges during purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The bulky and hydrophobic nature of the Trt group significantly alters the physicochemical properties of the peptide, impacting its retention behavior and solubility.[5][6] Furthermore, the acid-labile nature of the Trt group requires careful control of the mobile phase conditions to either maintain its integrity or to achieve deliberate on-column deprotection.[6][7]

This comprehensive guide provides a detailed methodology for the successful HPLC purification of peptides containing His(Trt) residues. We will delve into the critical aspects of method development, from column selection and mobile phase optimization to the practical execution of two distinct purification strategies: one that preserves the Trt group and another that leverages on-column deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification protocols for these challenging molecules.

Method Development: A Strategic Approach to Purity

A successful purification strategy for His(Trt)-containing peptides hinges on a thorough understanding of the interplay between the peptide's properties and the chromatographic conditions.

Column Selection: The Foundation of Separation

For the purification of most peptides, a C18 reversed-phase column is the industry standard and a highly effective starting point.[8][9] The non-polar C18 stationary phase provides excellent retention and resolution for a wide range of peptide hydrophobicities. When dealing with the significantly increased hydrophobicity of His(Trt)-containing peptides, a C18 column remains the preferred choice.[6] For larger or more hydrophobic peptides, a C8 column can be considered to reduce retention times.[8]

Parameter Recommendation Rationale
Stationary Phase C18Optimal for general peptide purification, providing good retention for hydrophobic His(Trt) peptides.[8][9]
Particle Size 5 µmA good balance between resolution and backpressure for preparative HPLC.[10]
Pore Size 100-120 ÅSuitable for the effective separation of small to medium-sized peptides.[9][10]
Column Dimensions Analytical: 4.6 x 250 mmPreparative: 21.2 x 250 mm (or larger)Longer columns generally offer better resolution for peptides.[11] Preparative column dimensions depend on the amount of crude peptide to be purified.[12]
Mobile Phase Optimization: The Key to Selectivity and On-Column Chemistry

The composition of the mobile phase is the most critical factor in controlling the retention and, in the case of His(Trt) peptides, the chemical state of the target molecule.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[6]

The Role of Trifluoroacetic Acid (TFA): TFA serves a dual purpose in peptide purification. As a strong acid, it ensures a low pH environment (around pH 2), which keeps the acidic residues of the peptide protonated and uncharged, enhancing their interaction with the hydrophobic stationary phase.[13] Secondly, TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged basic residues (like Lys, Arg, and the N-terminus), which further improves peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase.[11][14]

The Acid Lability of the His(Trt) Group: The trityl group is susceptible to cleavage by TFA.[6] The rate of this cleavage is dependent on the concentration of TFA and the exposure time.[6] This property can be either a challenge to be mitigated or a tool to be exploited.

  • To Retain the Trt Group: For applications such as peptide fragment condensation where the protected histidine is required, it is crucial to minimize the on-column residence time and potentially use a lower concentration of TFA if feasible, although 0.1% is standard for good chromatography.[15] A rapid gradient and faster flow rate can help in this regard.

  • For On-Column Deprotection: A standard 0.1% TFA concentration is often sufficient to cleave the Trt group during a typical HPLC run.[6] To ensure complete removal, a slower flow rate or a shallower gradient can be employed to increase the peptide's residence time on the column.[6]

Workflow for HPLC Purification of His(Trt)-Containing Peptides

The overall process, from the crude synthetic peptide to the final purified product, can be visualized as a systematic workflow.

HPLC Purification Workflow for His(Trt) Peptides cluster_PrePurification Pre-Purification cluster_HPLC HPLC Purification cluster_PostPurification Post-Purification & Analysis Crude_Peptide Crude His(Trt) Peptide (Post-cleavage & precipitation) Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep Solubilize in initial mobile phase HPLC_System Preparative RP-HPLC (C18 Column) Sample_Prep->HPLC_System Inject Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Elute with TFA/ACN gradient Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (Purity & Identity) Lyophilization->Final_QC Purified_Peptide Purified Peptide Final_QC->Purified_Peptide

Caption: Workflow for the purification of His(Trt)-containing peptides.

The Chemistry of His(Trt) and its Acid-Labile Cleavage

Understanding the chemical structure of the His(Trt) residue and the mechanism of its cleavage is fundamental to designing an effective purification strategy. The bulky trityl group sterically hinders the imidazole ring, preventing side reactions.[4] During the final cleavage from the resin or during on-column deprotection, the acidic environment facilitates the removal of the Trt group, generating a stable trityl cation.[16][17]

His_Trt_Cleavage cluster_Cleavage Acid-Catalyzed Cleavage HisTrt His(Trt) (Protected Histidine) Cleavage Cleavage Reaction TFA TFA (H⁺) TFA->Cleavage His His (Deprotected Histidine) Cleavage->His TrtCation Trityl Cation Cleavage->TrtCation

Caption: Acid-labile cleavage of the Trt group from a histidine residue.

Experimental Protocols

Protocol 1: Purification of His(Trt)-Containing Peptide with Trt Group Intact

This protocol is designed for instances where the final product is the Trt-protected peptide.

1. Sample Preparation: a. Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF. b. Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a concentration suitable for injection (typically 10-20 mg/mL). Ensure the final concentration of the organic solvent is low enough to allow the peptide to bind to the column. c. If the peptide is poorly soluble, sonicate the solution briefly.[6] d. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

2. HPLC System and Column: a. System: Preparative HPLC system with a UV detector. b. Column: C18 preparative column (e.g., 21.2 x 250 mm, 5 µm, 100 Å). c. Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.[18]

3. Mobile Phases: a. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

4. Gradient Conditions: a. Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) with a small injection to determine the approximate elution time of the His(Trt)-peptide. The Trt group's hydrophobicity will lead to a significantly longer retention time compared to its deprotected form.[6] b. Optimized Gradient: Design a shallow gradient around the elution point of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 50-70% B over 40 minutes.[19] c. Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

5. Fraction Collection and Analysis: a. Collect fractions across the main peak(s) of interest. b. Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and the presence of the Trt group by mass spectrometry (MS).[6][20] c. Pool the fractions that meet the desired purity specifications. d. Lyophilize the pooled fractions to obtain the purified, Trt-protected peptide.

Protocol 2: Purification with On-Column Deprotection of the His(Trt) Group

This protocol is a time-efficient method to obtain the final, deprotected peptide in a single chromatographic run.

1. Sample Preparation: a. Dissolve the crude peptide directly in 0.1% aqueous TFA.[6] b. If solubility is an issue, a small amount of ACN can be added. For very hydrophobic peptides, 6M guanidine hydrochloride in 0.1% TFA can be used as a solubilizing agent; it will elute in the void volume.[6] c. Filter the sample through a 0.45 µm syringe filter.[6]

2. HPLC System and Column: a. Same as in Protocol 1. A C18 column is a suitable choice.[6]

3. Mobile Phases: a. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN). Note on TFA Concentration: A standard 0.1% TFA concentration is generally sufficient to cleave the Trt group during the run.[6] For more stable Trt groups or to ensure complete deprotection, increasing the on-column residence time by using a slower flow rate or a shallower gradient is effective.[6]

4. Gradient Conditions: a. Perform a scouting run to determine the retention time of the now deprotected peptide. This will be significantly shorter than the Trt-protected precursor.[6] b. Optimize the gradient to separate the deprotected peptide from synthesis-related impurities and any remaining protected peptide.

5. Fraction Collection and Analysis: a. Collect fractions corresponding to the deprotected peptide peak. b. Analyze the purity of the fractions by analytical RP-HPLC. c. Confirm the complete removal of the Trt group and the identity of the peptide by mass spectrometry. d. Pool the pure fractions and lyophilize to obtain the final deprotected peptide.

Post-Purification Quality Control

The final purified peptide should be subjected to rigorous quality control to ensure it meets the required specifications for its intended application.

Analysis Technique Purpose
Purity Assessment Analytical RP-HPLCTo determine the purity of the final product by measuring the area percentage of the main peak.[9][21]
Identity Confirmation Mass Spectrometry (MS)To confirm the molecular weight of the peptide, verifying the correct sequence and the absence of the Trt group (if deprotected).[20]
Quantification Amino Acid Analysis (AAA) or UV SpectrophotometryTo determine the net peptide content.[20]

Conclusion

The purification of peptides containing His(Trt) residues presents a unique set of challenges that can be effectively overcome with a strategic approach to HPLC method development. By understanding the hydrophobic nature and acid lability of the trityl group, researchers can tailor their purification protocols to either preserve this protecting group or leverage on-column deprotection for a more streamlined workflow. The selection of an appropriate C18 column, coupled with careful optimization of the TFA/acetonitrile mobile phase and gradient, is paramount to achieving high-purity peptides. The protocols detailed in this guide provide a robust framework for the successful purification of these important molecules, enabling advancements in peptide-based research and development.

References

  • Benchchem. (n.d.). Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt).
  • ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification?. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide HPLC Columns. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Orthogonal Deprotection Strategies for Trt-Protected Histidine.
  • Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Crude Peptides with His(Trt).
  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]

  • SciELO. (2017). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

  • PubMed. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH).

Sources

Topic: Mass Spectrometry Analysis of Peptides Synthesized with H-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-containing peptides are central to numerous biological processes and represent a significant class of therapeutic candidates. Their synthesis via Solid-Phase Peptide Synthesis (SPPS) necessitates robust protection of the imidazole side chain to prevent racemization and other side reactions.[1] The trityl (Trt) group is a preferred protecting group due to its lability under mild acidic conditions, which simplifies the final cleavage step.[2] However, this same acid sensitivity, combined with the group's bulky and hydrophobic nature, introduces distinct challenges for mass spectrometry (MS) analysis. This guide provides a detailed examination of these challenges and offers comprehensive, field-proven protocols for the successful LC-MS analysis of peptides synthesized using H-His(Trt)-OH, ensuring data integrity from sample preparation to spectral interpretation.

Introduction: The Role and Challenges of Trityl-Protected Histidine

The imidazole side chain of histidine is a frequent participant in biological interactions, acting as a metal chelator, a proton shuttle in enzyme active sites, and a pH-responsive element in drug delivery systems.[3] In Fmoc-based SPPS, protecting this reactive moiety is critical. The trityl (Trt) group, a triphenylmethyl group, is widely employed for this purpose. Its bulkiness effectively shields the imidazole ring during peptide coupling, and its acid-labile nature allows for its removal simultaneously with peptide cleavage from the resin using standard trifluoroacetic acid (TFA) cocktails.[4][5]

Despite its synthetic advantages, the Trt group presents several analytical hurdles:

  • In-Source/On-Column Deprotection: The Trt group's lability can cause it to cleave prematurely in the acidic mobile phases of reversed-phase high-performance liquid chromatography (RP-HPLC) or within the electrospray ionization (ESI) source of the mass spectrometer.[2] This results in a mixed population of molecules (fully protected, partially protected, and fully deprotected), complicating spectral analysis.

  • Increased Hydrophobicity: The Trt group drastically increases the peptide's hydrophobicity, leading to longer retention times and potentially poor peak shapes on standard C18 columns.[2]

  • Formation of Trityl Cation: Acid-mediated cleavage generates the highly stable trityl carbocation (C(Ph)₃⁺), which has a characteristic mass-to-charge ratio (m/z) of 243.12. While this can be a diagnostic marker, its efficient ionization can sometimes suppress the signal of the peptide of interest.[5][6]

Understanding these challenges is the first step toward developing a robust analytical strategy. This guide provides protocols to navigate these issues for accurate characterization of the final, deprotected peptide product.

Experimental Workflow for Post-Cleavage Analysis

The primary goal of MS analysis is typically to confirm the identity and purity of the final peptide after the Trt group has been removed. The following workflow is optimized for this purpose.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis LC-MS Analysis Peptide_Resin Peptide on Resin (His(Trt)-protected) Cleavage Cleavage & Deprotection (TFA/Scavenger Cocktail) Peptide_Resin->Cleavage Step 1 Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Step 2 Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Step 3 Sample_Prep Sample Dissolution (0.1% Formic Acid) Crude_Peptide->Sample_Prep Transition to Analysis LC_Separation RP-HPLC Separation (C18 Column) Sample_Prep->LC_Separation Step 4 MS_Detection ESI-MS Detection (Full Scan MS) LC_Separation->MS_Detection Step 5 MSMS_Analysis MS/MS Fragmentation (Sequence Confirmation) MS_Detection->MSMS_Analysis Step 6

Caption: General workflow from peptide cleavage to MS/MS analysis.

Protocol 1: Peptide Cleavage and Workup

The success of the MS analysis begins with a clean and complete cleavage and deprotection step. The formulation of the cleavage cocktail is critical.

Causality: The highly reactive trityl cation generated during TFA-mediated cleavage can re-attach to nucleophilic residues like Tryptophan or Cysteine, or cause other side reactions.[4][7] Scavengers, such as triisopropylsilane (TIS) and water, are included to trap this cation and prevent side product formation.[5]

G HisTrt His(Trt) side chain Imidazole-Trt TrtCation Trityl Cation C(Ph)₃⁺ m/z 243.12 HisTrt->TrtCation  Cleavage DeprotectedHis Deprotected Histidine Imidazole-H HisTrt->DeprotectedHis  Deprotection TFA {Trifluoroacetic Acid (TFA) | H⁺} TrappedTrt Trapped Product Trityl-Silane Adduct TrtCation->TrappedTrt  Scavenging TIS {Triisopropylsilane (TIS) | Scavenger}

Caption: Acid-mediated Trt deprotection and scavenger mechanism.

Methodology:

  • Resin Preparation: Place the dried peptide-resin (approx. 25-50 mg) in a fritted reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most standard peptides, Reagent R (90% TFA, 5% TIS, 5% Water) is effective.

    • Expert Insight: If the peptide contains multiple sensitive residues (e.g., Cys, Met, Trp), a more robust cocktail like Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) may be necessary to prevent a wider range of side reactions.[5][8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 1-2 mL for 25 mg of resin). Cap the vessel and gently agitate at room temperature for 2-3 hours. The solution may turn yellow or orange, indicating the presence of the trityl cation.[5]

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 15 mL centrifuge tube. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the suspension (e.g., 5000 x g for 5 min) to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: LC-MS Analysis

Sample Preparation:

  • Dissolve the dried crude peptide pellet in a suitable solvent. A common starting point is 0.1% Formic Acid (FA) in water.

    • Trustworthiness: While TFA is a common additive in HPLC for improving peak shape, it is a known ion-suppressing agent in ESI-MS.[9] Using formic acid is highly recommended for maximizing sensitivity.[10] If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but ensure the final concentration is compatible with the initial LC conditions.

  • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial. The typical concentration for LC-MS analysis is 10-100 µM.[10]

Liquid Chromatography (LC) Conditions:

The goal is to achieve good separation of the target peptide from synthesis impurities like truncated or deletion sequences.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for peptide separation based on hydrophobicity.[11]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with an MS-friendly acidic modifier.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting peptides.
Flow Rate 0.3 mL/minStandard for analytical scale columns.
Gradient 5% to 60% B over 15 minutesA typical starting gradient. This must be optimized based on the peptide's hydrophobicity.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.

Mass Spectrometry (MS) Conditions:

These parameters are a starting point for a typical ESI-QTOF or ESI-Orbitrap instrument and should be optimized for the specific peptide and instrument.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily accept protons on basic residues (Arg, Lys, His, N-terminus) to form positive ions.[12]
Capillary Voltage 3.5 - 4.5 kVCreates the electric field necessary for electrospray.
Source Temp. 120 - 150 °CAids in desolvation of droplets.
Desolvation Temp. 350 - 450 °CDrives off solvent to release gas-phase ions.
Scan Range (MS1) 300 - 2000 m/zCovers the expected m/z range for most peptides and their charge states.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically selects the most intense precursor ions from the MS1 scan for fragmentation.
Collision Energy Ramped (e.g., 20-40 V)Varies the energy to produce a rich spectrum of fragment ions (b- and y-ions).[13]

Data Interpretation and Troubleshooting

A. Identifying the Target Peptide:

  • Calculate Expected Mass: Determine the monoisotopic mass of your target peptide sequence.

  • Calculate m/z Values: Based on the peptide's sequence (number of basic residues), predict the likely charge states (z). The most common are z=2, 3, or 4. Calculate the expected m/z for each: m/z = (Monoisotopic Mass + z * 1.0073) / z.

  • Extract Ion Chromatograms (XICs): Search the MS1 data for the calculated m/z values. The presence of a chromatographic peak at these m/z values is the first confirmation of your product.

B. Confirming the Sequence with MS/MS:

The fragmentation spectrum (MS/MS) provides definitive proof of the peptide's amino acid sequence. Collision-induced dissociation (CID) primarily cleaves the peptide backbone, generating b- and y-type fragment ions.[14] Software tools can automatically match the observed fragment ions to the theoretical fragmentation pattern of the expected sequence.

C. Troubleshooting Common Issues:

ObservationPotential Cause & ExplanationRecommended Action
Peak at M+242 Da Incomplete Trt Deprotection: The peak corresponds to the peptide with the Trt group still attached.Extend the cleavage reaction time or use a slightly higher percentage of TFA. Ensure the cleavage cocktail is fresh.
Multiple Peaks Eluting Close Together On-Column Deprotection/Side Products: If analyzing a protected peptide, this indicates lability. For deprotected peptides, it may signal synthesis-related impurities or stable side products.For protected peptides, this is expected. For final analysis, ensure complete cleavage. Use high-resolution HPLC to separate impurities.
Broad or Tailing Peaks Secondary Interactions/Hydrophobicity: The peptide may have strong hydrophobic character or interact with silanol groups on the column.Increase column temperature. Optimize the gradient (make it shallower). Ensure mobile phase pH is low (~2.7 with FA) to protonate silanols.
Low Signal Intensity Ion Suppression/Poor Ionization: The peptide may not ionize efficiently, or co-eluting species (like residual TFA) are suppressing its signal.Confirm use of FA instead of TFA. Clean the ion source. Optimize source parameters (voltages, temperatures).
Unexpected Adducts Salt Contamination: Peaks at M+22 Da or M+38 Da correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.Use high-purity solvents and glassware. If adducts dominate, desalting the sample may be necessary.

Conclusion

The mass spectrometric analysis of peptides synthesized with H-His(Trt)-OH is a robust and reliable process when potential challenges are anticipated and addressed. The lability and hydrophobicity of the trityl group, while advantageous for synthesis, demand a carefully executed analytical workflow. By employing optimized cleavage cocktails with effective scavengers, utilizing MS-friendly LC mobile phases like 0.1% formic acid, and applying systematic data interpretation strategies, researchers can confidently verify the identity, purity, and sequence of their target peptides. These protocols provide a validated framework to ensure high-quality, reproducible data in peptide research and drug development.

References

  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage Blog. [Link]

  • Checco, J. W., et al. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology. [Link]

  • Gilson. Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

  • Royal Society of Chemistry. (2006). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Technical Library. [Link]

  • Glen Research. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • ResearchGate. (2018). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]

  • Aapptec Peptides. Fmoc-His(Trt)-OH [109425-51-6]. Aapptec Product Information. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.
  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Ho, Y. P., et al. (2003). Challenges in mass spectrometry. Proteomics.
  • Loo, J. A. (2017). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. [Link]

  • Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry.
  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins: fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. Hong Kong Polytechnic University Thesis. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chromatography Today. (2011). Protein Analysis using Proteotypic Peptides and LC-MS. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

  • Chemistry LibreTexts. (2014). Fragmentation Patterns of Functional Groups. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Zhang, B., et al. (2013). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. PMC. [Link]

  • Organic Chemistry. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Adav, S. S., & Sze, S. K. (2016). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology. [Link]

  • ResearchGate. (2020). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. (1992). Peptide Rearrangement Side Reactions. [Link]

  • MDPI. (2023). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. [Link]

  • ResearchGate. (2018). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent. [Link]

  • MDPI. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Efficiency for Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the use of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH) in solid-phase peptide synthesis (SPPS). The unique imidazole side chain of histidine presents a notorious set of challenges, primarily its high propensity for racemization and potential for side reactions.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic underpinnings of these issues and provide field-proven protocols to ensure the successful incorporation of this critical amino acid into your peptide sequences.

The bulky trityl (Trt) group on the imidazole nitrogen is a double-edged sword; while it effectively prevents side reactions at the imidazole itself, it does not eliminate the risk of racemization at the α-carbon during coupling.[3][4] Success hinges on a carefully optimized balance of coupling reagents, activation times, and reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Kaiser test is positive after coupling Fmoc-His(Trt)-OH, indicating a low or incomplete reaction. What should I do?

A1: A positive Kaiser test signifies the presence of unreacted free primary amines on the resin, a common issue when coupling bulky or sterically hindered amino acids.

Probable Causes & Immediate Actions:

  • Insufficient Activation/Coupling Time: Standard coupling times may not be sufficient.

    • Solution: Extend the coupling time to 2-4 hours and re-test. For particularly difficult sequences, a double coupling may be necessary. Recouple with a fresh solution of activated Fmoc-His(Trt)-OH for 1-2 hours.

  • Suboptimal Reagent Choice: The choice of coupling reagent is critical for histidine.

    • Solution: While standard uronium reagents like HBTU are popular, they may not be the most effective for this specific residue due to the increased risk of racemization when a base is required.[5] Consider switching to a carbodiimide-based activation under acidic conditions, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure or HOBt.[3][5][6] This combination is known to suppress racemization while maintaining high coupling efficiency.[7]

  • Peptide Aggregation: The growing peptide chain may be collapsing onto itself, sterically hindering the N-terminal amine.

    • Solution: Perform the coupling in a more disruptive solvent system. If you are using N,N-Dimethylformamide (DMF), try switching to or adding N-Methyl-2-pyrrolidone (NMP). In severe cases, adding a small percentage of Dimethyl sulfoxide (DMSO) can be effective.

Workflow: Addressing Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a second coupling (1-2 hours) start->recouple Action change_reagents Change Coupling Strategy: - Switch to DIC/Oxyma - Use NMP or add DMSO start->change_reagents If problem persists in subsequent runs retest Perform Kaiser Test recouple->retest capping Cap unreacted amines (e.g., Acetic Anhydride/DIPEA) retest->capping If still positive proceed Proceed to next cycle retest->proceed If negative capping->proceed

Caption: Workflow for troubleshooting incomplete coupling.

If recoupling fails, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.

Q2: My final peptide analysis shows a significant diastereomeric impurity. How can I minimize histidine racemization?

A2: Racemization of histidine is one of the most significant challenges in SPPS. The imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[2] This side reaction is highly dependent on the coupling conditions.[3]

Key Factors Influencing Racemization:

  • Coupling Reagent & Base: Uronium/aminium reagents (HBTU, HATU) require a tertiary base like N,N-Diisopropylethylamine (DIPEA), which significantly promotes racemization.[5][8]

    • Mitigation: The combination of DIC with an acidic additive like HOBt or Oxyma Pure is one of the best methods to minimize racemization.[5][9] For syntheses where stereochemical purity is absolutely critical, consider using 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to racemization.[5] If a base is unavoidable, use a weaker, sterically hindered base like sym-collidine in place of DIPEA.[5][8]

  • Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH before it is added to the resin dramatically increases the rate of racemization.[9][10]

    • Mitigation: Minimize pre-activation time to 1-2 minutes, or better yet, employ an in situ activation strategy where the coupling reagent is added directly to the mixture of the amino acid and the resin.[10] However, be aware that in situ activation with DIC can lead to Nα-DIC-endcapping, so a balance must be struck.[10][11]

Mechanism of Histidine Racemization

G cluster_0 Activated Fmoc-His(Trt)-OH L_His L-Histidine (Chiral) Enolate Enolate Intermediate (Achiral) L_His->Enolate Forms Enolate->L_His Reprotonation D_His D-Histidine (Chiral) Enolate->D_His Reprotonation Base Base (e.g., DIPEA or Imidazole Nπ) Base->L_His Abstracts α-proton

Caption: Racemization proceeds via a planar, achiral enolate intermediate.

Q3: I've identified an unexpected mass corresponding to a guanidinyl modification on my peptide. What caused this?

A3: This side reaction, known as guanidinylation, is specific to the use of uronium/aminium-based coupling reagents like HBTU, TBTU, and HATU. If the pre-activation step is omitted or performed incorrectly, the coupling reagent can react directly with the free N-terminal amine of the peptide-resin, forming a stable guanidinium group that terminates the chain.[8]

Prevention:

  • Always Pre-activate: When using uronium/aminium salts, always pre-activate the Fmoc-amino acid in the presence of a base for 3-8 minutes before adding the solution to the resin.[8] This ensures the reagent is consumed in the formation of the desired active ester and is not available to react with the peptide chain.

  • Reagent Choice: This side reaction is not observed with carbodiimide (DIC) or phosphonium-based (PyBOP, DEPBT) reagents.

Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about using Fmoc-His(Trt)-OH.

Q1: What are the best coupling reagents for Fmoc-His(Trt)-OH and why?

A1: The "best" reagent represents a trade-off between coupling efficiency and the risk of racemization. The optimal choice depends on the specific sequence and the purity requirements of the final peptide.

Coupling Reagent ClassExamplesProsConsRacemization Risk
Carbodiimides DIC, DCCLow cost; acidic conditions with additives (HOBt, Oxyma) suppress racemization.[5]Slower reaction rates compared to uronium salts; can form N-acyl urea byproducts.[5]Low (with additive)
Uronium/Aminium HBTU, TBTU, HATUHigh coupling efficiency, fast reactions, soluble byproducts.[5]Requires base (e.g., DIPEA), which significantly increases racemization risk; can cause guanidinylation.[8]High
Phosphonium PyBOP, DEPBTHigh efficiency; DEPBT is exceptionally resistant to promoting racemization.[5]BOP byproduct is toxic; solutions in DMF have limited stability.[12]Low to Very Low (DEPBT)

Recommendation: For routine synthesis, DIC/Oxyma Pure offers a robust balance of good efficiency and low racemization.[7] For peptides intended for therapeutic use or containing sequences known to be difficult, DEPBT is the reagent of choice to ensure maximal stereochemical integrity.[5]

Q2: Are there superior alternatives to the Trityl (Trt) protecting group for the histidine side chain?

A2: Yes, while Trt is widely used, other protecting groups have been developed specifically to further reduce racemization.

  • Fmoc-His(Boc)-OH: The tert-Butoxycarbonyl (Boc) group on the imidazole side chain has been shown to be superior to Trt in suppressing racemization, especially under forcing conditions like elevated temperatures.[2][13] The electron-withdrawing nature of the Boc group is thought to reduce the basicity of the imidazole ring, making it less likely to abstract the α-proton.[2] In one study, coupling at 50°C for 10 minutes resulted in 6.8% of the D-isomer with Fmoc-His(Trt)-OH, but only 0.18% with Fmoc-His(Boc)-OH.[13]

  • Fmoc-His(MBom)-OH: The 4-methoxybenzyloxymethyl (MBom) group, which protects the Nπ-position, is also highly effective at preventing racemization.[9] However, it is generally more expensive and can be associated with other side reactions.[9]

Decision Workflow: Choosing a Histidine Derivative

G start Peptide Synthesis Requires Histidine is_therapeutic Is the peptide for therapeutic use or known to be difficult? start->is_therapeutic use_boc Use Fmoc-His(Boc)-OH for maximum chiral purity is_therapeutic->use_boc Yes use_trt Use Fmoc-His(Trt)-OH with optimized coupling (e.g., DIC/Oxyma) is_therapeutic->use_trt No (Routine Synthesis)

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Technical Support Center: Navigating Side Reactions with Trityl-Protected Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the use of trityl-protected histidine (Fmoc-His(Trt)-OH). As a cornerstone of modern peptide synthesis, Fmoc-His(Trt)-OH offers robust protection of the imidazole side chain, preventing unwanted reactions during peptide elongation.[1] However, its use is not without potential complications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions, ensuring the successful synthesis of high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trityl (Trt) group in histidine protection during SPPS?

The trityl (Trt) group is a bulky protecting group used for the imidazole side chain of histidine, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[2] Its primary function is to prevent the reactive imidazole nitrogen from participating in undesirable side reactions during the peptide chain elongation process.[1] This protection is crucial for maintaining the integrity of the peptide sequence and maximizing the final product's yield and purity.[1]

Q2: Why is Fmoc-His(Trt)-OH susceptible to racemization during coupling?

Histidine is notoriously prone to racemization during the activation and coupling steps of SPPS.[3][4] With Fmoc-His(Trt)-OH, the trityl group protects the τ-nitrogen (Nτ) of the imidazole ring, leaving the π-nitrogen (Nπ) exposed.[5] This unprotected Nπ can act as an internal base, abstracting the proton from the alpha-carbon of the activated amino acid.[5][6] This leads to the formation of a planar intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity (racemization).[7][8]

Q3: What are the main side reactions that occur during the final cleavage and deprotection of the Trt group?

The deprotection of the Trt group is an acid-catalyzed process, typically using a strong acid like trifluoroacetic acid (TFA).[9] This process generates a stable trityl carbocation (Trt+). This cation is a potent electrophile and can react with nucleophilic residues in the peptide chain, such as tryptophan, cysteine, and methionine, leading to their alkylation and the formation of unwanted side products.[2][9]

Q4: What is guanidinylation and how can it occur when using Fmoc-His(Trt)-OH?

Guanidinylation is an irreversible side reaction where uronium or aminium-based coupling reagents (e.g., HBTU, TBTU) react with the unprotected N-terminus of the peptide chain, forming a guanidine moiety.[10] This effectively terminates the peptide chain. While not specific to histidine, it's a potential issue in any coupling step. Pre-activation of the protected amino acid with the coupling reagent before adding it to the resin can help avoid this side reaction.[10]

Part 2: Troubleshooting Guides

Issue 1: Racemization of the Histidine Residue

Symptom: Appearance of a diastereomeric impurity in the crude peptide, often observed as a closely eluting peak in HPLC analysis. This can be confirmed by chiral HPLC or LC-MS/MS analysis of the hydrolyzed peptide.[7]

Causality: The unprotected π-nitrogen of the trityl-protected histidine imidazole ring facilitates the abstraction of the α-proton during the carboxyl group activation, leading to racemization.[4][5]

Troubleshooting Workflow:

A High Level of Racemization Detected B Review Coupling Conditions A->B C Prolonged pre-activation time? B->C D Base-mediated coupling (e.g., HBTU/DIPEA)? B->D C->D No E Reduce pre-activation time to < 5 min C->E Yes F Switch to DIC/HOBt or DIC/Oxyma D->F Yes G Consider alternative protecting groups D->G No, or still problematic H Fmoc-His(Boc)-OH G->H I Fmoc-His(MBom)-OH G->I

Caption: Troubleshooting workflow for histidine racemization.

Solutions & Preventative Measures:

  • Optimize Coupling Conditions:

    • Reagent Choice: Avoid base-mediated coupling reagents like HBTU/DIPEA when possible, as they are known to increase racemization of Fmoc-His(Trt)-OH.[3][11] The use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is recommended to suppress racemization.[3][8]

    • Pre-activation Time: Minimize the pre-activation time of Fmoc-His(Trt)-OH with the coupling reagent to less than 5 minutes before adding it to the resin-bound peptide.[3]

  • Alternative Protecting Groups:

    • For sequences that are highly sensitive to racemization, consider using alternative histidine derivatives where the problematic π-nitrogen is also protected. Fmoc-His(Boc)-OH has shown significantly reduced epimerization compared to Fmoc-His(Trt)-OH.[12]

Coupling Condition% Racemization (D-isomer) with Fmoc-His(Trt)-OH% Racemization (D-isomer) with Fmoc-His(Boc)-OHReference
HBTU/DIPEA (5 min pre-activation)~8%Not reported[3]
DIC/HOBt<1%Not reported[3]
Coupling at 50°C for 10 min6.8%0.18%[12]
Coupling at 90°C>16%0.81%[12]

Issue 2: Side Product Formation During Final Cleavage

Symptom: Mass spectrometry analysis of the crude peptide reveals adducts corresponding to the addition of a trityl group (+243 Da) to sensitive residues like tryptophan or cysteine.

Causality: During the acidic cleavage of the peptide from the resin, the liberated trityl carbocation can act as an electrophile and alkylate nucleophilic amino acid side chains.[2][9]

Troubleshooting Workflow:

A Trityl Adducts Detected B Review Cleavage Cocktail Composition A->B C Are appropriate scavengers present? B->C D Insufficient scavenger concentration? B->D E Add or increase scavenger concentration C->E No I Optimize Cleavage Conditions C->I Yes D->E Yes D->I No F TIS for general purpose & Cys E->F G EDT for Trp E->G H Water E->H J Extend cleavage time if incomplete I->J

Caption: Troubleshooting workflow for cleavage side products.

Solutions & Preventative Measures:

  • Use of Scavengers: The inclusion of scavengers in the cleavage cocktail is essential to "trap" the reactive trityl carbocation.[2] The choice of scavenger depends on the peptide sequence.

    • Triisopropylsilane (TIS): A universal scavenger that efficiently reduces the trityl cation.[9]

    • Water: Acts as a scavenger and helps to hydrolyze any remaining protecting groups.

    • 1,2-Ethanedithiol (EDT): Particularly effective in protecting tryptophan residues from modification.[9]

  • Optimized Cleavage Cocktails:

    • General Purpose: A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9]

    • For Tryptophan-containing peptides: A cocktail of 95% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT is recommended.[9]

Experimental Protocol: Global Deprotection and Cleavage

  • Place the dried peptidyl-resin (e.g., 0.1 mmol) in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., 2-3 mL).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleavage by-products.[2]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Issue 3: Diketopiperazine Formation

Symptom: Significant loss of peptide from the resin, especially when proline is the second or third residue in the sequence. Analysis of the cleavage solution may show the presence of the N-terminal dipeptide as a cyclic diketopiperazine.

Causality: This side reaction is more prevalent in Fmoc-based synthesis and occurs at the dipeptide stage.[10] The deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[13]

Solutions & Preventative Measures:

  • Resin Choice: Using a sterically hindered resin like 2-chlorotrityl (2-CTC) resin can suppress diketopiperazine formation.[10][13]

  • Dipeptide Coupling: Couple the second and third amino acid residues as a pre-formed dipeptide unit. This bypasses the problematic dipeptide-resin intermediate.[10]

  • Modified Deprotection: Using an alternative Fmoc-removal solution such as 2% DBU/5% piperazine in NMP has been shown to drastically reduce diketopiperazine formation compared to the standard 20% piperidine in DMF.[13]

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Semantic Scholar. (n.d.). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]

  • Ferrazzano, L., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Seebach, D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • K ادي, K. M., & Distefano, M. D. (2006). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science: an official publication of the European Peptide Society, 12(3), 147-154. [Link]

  • Packman, L. C. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Protein and Peptide Letters, 8(2), 107-112. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(4), 223-241. [Link]

  • Sivanandaiah, K. M., et al. (1991). Guanidination of a peptide side chain amino group on a solid support. International journal of peptide and protein research, 37(5), 425-429. [Link]

  • Li, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS omega, 7(14), 11849-11856. [Link]

  • ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • Ferrazzano, L., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 23(21), 8567-8575. [Link]

  • Tan, C. H., & Li, X. (2017). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Organic letters, 19(17), 4584-4587. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wang, C., et al. (2024). Enzymatic crosslinking of histidine side chains in peptide natural products. Natural Product Reports. [Link]

  • Brandt, J. (2014). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Protected Peptide Fragments on Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor solubility of protected peptide fragments during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these common hurdles and ensure the successful synthesis of your target peptides.

Introduction: The Challenge of On-Resin Aggregation

During solid-phase peptide synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support. As the peptide elongates, it can fold into secondary structures, such as β-sheets, which can lead to inter-chain aggregation.[1] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and impure products.[2][3] This phenomenon is particularly prevalent in sequences rich in hydrophobic amino acids like valine, isoleucine, and leucine, as well as those capable of forming strong hydrogen bonds, such as glutamine, serine, and threonine.[2]

Visible signs of on-resin aggregation include a shrinking of the resin bed in batch synthesis or a flattened and broadened deprotection profile in continuous-flow systems.[1] Standard analytical tests like the Kaiser or TNBS tests may even provide false negatives in severe cases.[1]

This guide will walk you through the causes of poor solubility and provide a range of proven strategies to mitigate and resolve these issues.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you identify the root cause of your solubility problem and implement the most effective solution.

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser or TNBS test after a coupling step, indicating free amines.

  • Mass spectrometry of a test cleavage reveals deletion sequences.

  • Noticeable shrinking of the peptide-resin bed.[1][3]

Probable Cause: The primary cause is on-resin aggregation of the growing peptide chains, which sterically hinders the N-terminus, making it inaccessible to reagents for both deprotection and coupling steps.[2][4]

Recommended Solutions & Protocols:

Solution 1.1: Optimize Synthesis Solvents

The choice of solvent is critical for maintaining the solvation of the growing peptide chain. While DMF is a common choice, other solvents or mixtures can be more effective for "difficult" sequences.

  • Switch to NMP or add DMSO: N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are more polar than DMF and can improve the solvation of the peptide-resin complex.[3][5][6] Using NMP as the primary solvent has been shown to improve crude purity for hydrophobic peptides.[5]

  • "Magic Mixture": For particularly challenging sequences, a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) can be employed.[1][7]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the DMF can disrupt hydrogen bonding and break up aggregates.[1][3][7]

Solvent/AdditiveProperties & Recommendations
NMP More polar than DMF, enhances solvation. Good starting point for hydrophobic sequences.[5][6]
DMSO Can be added to DMF (e.g., 25% DMSO in DMF) to improve solubility.[1]
"Magic Mixture" A potent combination of DCM/DMF/NMP (1:1:1) for severe aggregation.[1][7]
Chaotropic Salts (e.g., 0.8 M NaClO₄ or 4 M KSCN in DMF) Disrupts secondary structures.[1][3]
Solution 1.2: Increase Reaction Temperature

Elevating the temperature can provide the necessary energy to break up aggregates and increase reaction rates for both coupling and deprotection steps.

  • Microwave Synthesis: Microwave peptide synthesizers allow for precise and rapid heating, often to temperatures between 75°C and 90°C.[2] Studies have shown that performing coupling and deprotection steps at elevated temperatures, such as 86°C, can lead to excellent peptide purities for difficult sequences.[8][9][10]

  • Conventional Heating: If a microwave synthesizer is not available, conventional heating of the reaction vessel can also be effective. The main benefit of microwave irradiation appears to be a purely thermal effect.[8][9]

Protocol 1: High-Temperature Microwave-Assisted SPPS

This protocol provides a general guideline for performing SPPS at elevated temperatures. Specific parameters may need to be optimized for your instrument and peptide sequence.

Materials:

  • Peptide-resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU)

  • Activation base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in the reaction vessel of the microwave synthesizer.

  • Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[2]

  • Wash the resin thoroughly with DMF.

  • Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.

  • Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[2]

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycles for the entire sequence.

Solution 1.3: Incorporate "Structure-Breaking" Residues

Introducing specific residues that disrupt the formation of secondary structures is a highly effective strategy.

  • Pseudoproline Dipeptides: These are derivatives of serine or threonine that mimic the structure-breaking properties of proline.[3] They are introduced as dipeptides and the native residue is regenerated during the final TFA cleavage.[1]

  • Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone nitrogen of an amino acid can physically prevent hydrogen bond formation.[3][4] These are often introduced as dipeptides, for example, Fmoc-Ala-(Dmb)Gly-OH, to overcome difficult couplings.[1] It is recommended to incorporate these modifications approximately every six residues.[1][4]

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., PyBOP®, HATU) (5 equivalents)

  • DIPEA (10 equivalents)

  • DMF or NMP

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[1]

  • Add DIPEA to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin and agitate for 1-2 hours.[1]

  • Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[1]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Issue 2: Poor Resin Swelling

Symptoms:

  • The resin bed volume does not significantly increase after the addition of solvent.

  • Reagents do not seem to penetrate the resin beads effectively.

Probable Cause: Poor resin swelling is a direct consequence of on-resin peptide aggregation, which causes the resin matrix to collapse.[3] It can also be exacerbated by the choice of resin itself.

Recommended Solutions:

  • Choose a Suitable Resin: For long or hydrophobic peptides, polyethylene glycol (PEG)-based resins (e.g., TentaGel, NovaPEG) or ChemMatrix resins are often superior to standard polystyrene resins due to their better swelling properties in a wider range of solvents.[1][8][9]

  • Lower Resin Loading: High-loading resins can increase the proximity of peptide chains, promoting aggregation. Using a resin with a lower substitution level can mitigate this effect.[1]

  • Solvent Optimization: As described in Solution 1.1, switching to more polar solvents like NMP or adding DMSO can improve resin swelling.[3][6]

Resin TypeKey FeaturesRecommended for
Polystyrene (PS) Standard, non-polar support.Shorter, less complex peptides.
PEG-PS Copolymers Combines the mechanical stability of PS with the swelling properties of PEG."Difficult" sequences, improved solvation.[1]
ChemMatrix A purely PEG-based resin.Very difficult and hydrophobic peptides.[8][9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peptide solubility on the resin.

TroubleshootingWorkflow start Synthesis Problem Detected (e.g., Incomplete Coupling) check_swelling Assess Resin Swelling start->check_swelling is_swelling_poor Poor Swelling? check_swelling->is_swelling_poor change_resin Consider Alternative Resin (PEG-based, Low-loading) is_swelling_poor->change_resin Yes incomplete_reaction Incomplete Reaction (Deprotection/Coupling) is_swelling_poor->incomplete_reaction No optimize_solvents Optimize Solvents (NMP, DMSO, Chaotropes) change_resin->optimize_solvents increase_temp Increase Temperature (Microwave or Conventional Heat) optimize_solvents->increase_temp incomplete_reaction->optimize_solvents structure_breakers Incorporate Structure-Breakers (Pseudoprolines, Dmb/Hmb) increase_temp->structure_breakers monitor_progress Monitor Progress (TNBS/Kaiser Test, Test Cleavage) structure_breakers->monitor_progress

Sources

Validation & Comparative

A Comparative Guide to the Validation of Stereochemical Purity in Peptides Containing Histidine (Trt)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the stereochemical purity of synthetic peptides, with a specific focus on the challenges presented by the use of N-trityl-protected Histidine (His(Trt)). It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, purification, and quality control.

The stereochemical integrity of amino acid residues is a critical quality attribute (CQA) for any peptide therapeutic. The presence of even small amounts of the unnatural D-isomer in a peptide composed of L-amino acids can significantly impact its three-dimensional structure. This, in turn, can alter its biological activity, receptor binding affinity, and immunogenic potential, posing a risk to both efficacy and patient safety.

Histidine is a frequently occurring amino acid in biologically active peptides. During Solid Phase Peptide Synthesis (SPPS), its imidazole side chain is typically protected to prevent unwanted side reactions. The trityl (Trt) group is a popular choice for this purpose due to its steric bulk and acid-labile nature. However, the very features that make it an effective protecting group also render the α-carbon of the Histidine residue susceptible to racemization (the conversion of the L-isomer to a D/L mixture) during synthesis. This guide will explore the mechanisms behind this challenge and detail the robust analytical strategies required to detect and quantify these stereochemical impurities.

The Challenge with His(Trt): A Mechanistic Overview

The primary risk of racemization for His(Trt) occurs during the carbodiimide-mediated activation step of the amino acid for coupling. The process is believed to proceed through a 5(4H)-oxazolone (azlactone) intermediate. The bulky and electron-donating nature of the Trt group on the imidazole side chain can influence the stability of this intermediate and facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.

Several factors during the synthesis cycle can exacerbate this issue:

  • Activation Method: The type of coupling reagent used plays a significant role.

  • Base Exposure: Prolonged exposure to the organic bases used in SPPS, such as N,N-diisopropylethylamine (DIPEA), can increase the rate of racemization.

  • Temperature: Higher temperatures during coupling can provide the energy needed to overcome the activation barrier for proton abstraction.

Given these risks, relying solely on process controls is insufficient. Rigorous analytical validation is mandatory to ensure the stereochemical purity of the final peptide product.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for determining stereochemical purity depends on the specific requirements of the project, including the stage of development, required sensitivity, and available instrumentation. Below is a comparison of the most common techniques.

Table 1: Performance Comparison of Key Analytical Methods
Method Principle Resolution Sensitivity (LOD) Sample Prep Pros Cons
Chiral HPLC Enantioselective stationary phase separates D/L isomers of the intact peptide.Variable~0.1%Minimal (dissolution)Analyzes the intact peptide; non-destructive.Method development can be complex; expensive chiral columns.
GC-MS after Hydrolysis & Derivatization Peptide is hydrolyzed to constituent amino acids, which are then derivatized to be volatile and separated on a chiral GC column.Excellent<0.05%Complex & multi-stepHigh sensitivity and resolution; "gold standard" for amino acid analysis.Destructive; risk of racemization during sample prep; time-consuming.
UPLC-MS after Hydrolysis & Derivatization Similar to GC-MS, but uses UPLC with chiral columns or chiral mobile phase additives for separation.Very Good~0.05-0.1%Complex & multi-stepHigh throughput; compatible with non-volatile derivatives.Destructive; potential for sample prep-induced racemization.
Capillary Electrophoresis (CE) Separation of derivatized amino acids in a capillary based on electrophoretic mobility using a chiral selector in the buffer.Excellent<0.1%Complex & multi-stepRequires minimal sample volume; high separation efficiency.Destructive; can have lower reproducibility than HPLC/GC.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the most robust methods of validating the stereochemical purity of a His(Trt)-containing peptide.

Workflow 1: Overall Process for Stereochemical Purity Validation

The diagram below outlines the decision-making and experimental process for a comprehensive validation strategy.

cluster_synthesis Peptide Synthesis & Purification cluster_validation Stereochemical Purity Validation peptide_synthesis SPPS of His(Trt) Peptide purification Crude Peptide Purification (RP-HPLC) peptide_synthesis->purification hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) purification->hydrolysis Submit Purified Peptide for Analysis derivatization Derivatization (e.g., Marfey's Reagent) hydrolysis->derivatization analysis Chiral Analysis (UPLC-MS or GC-MS) derivatization->analysis data_analysis Data Analysis & Quantification (% D-Isomer Calculation) analysis->data_analysis report Final Report & Specification Check data_analysis->report

Caption: General workflow for the validation of stereochemical purity.

Protocol 1: Amino Acid Analysis by UPLC-MS after Hydrolysis and Derivatization

This method is considered a gold standard due to its high sensitivity and resolving power. It involves breaking the peptide down into its individual amino acids, which are then tagged with a chiral molecule (Marfey's reagent) to allow for their separation and quantification.

Rationale: This destructive method provides isomer-specific data for each amino acid in the sequence, confirming which residue may have undergone racemization. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the primary amines of the amino acids to form diastereomers, which can be easily separated on a standard reversed-phase UPLC column.

Step-by-Step Methodology:

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum or after purging with nitrogen.

    • Heat at 110°C for 24 hours to ensure complete hydrolysis.

    • After cooling, evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the amino acid residue in 100 µL of ultrapure water.

  • Derivatization with Marfey's Reagent:

    • To 50 µL of the amino acid hydrolysate, add 20 µL of 1M sodium bicarbonate buffer.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 1N HCl.

    • Evaporate the sample to dryness and reconstitute in 500 µL of 50:50 acetonitrile/water for UPLC-MS analysis.

  • UPLC-MS Analysis:

    • System: Waters ACQUITY UPLC H-Class with a QDa Mass Detector.

    • Column: C18 column, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • MS Detection: Scan for the expected mass of the derivatized D- and L-amino acids. The L-amino acid derivative will elute earlier than the D-amino acid derivative.

  • Quantification:

    • Prepare a standard containing both L- and D-isomers of Histidine and derivatize it in the same manner as the sample.

    • Calculate the percentage of the D-isomer in the sample using the peak areas from the chromatogram with the following formula: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100

Protocol 2: Intact Peptide Analysis by Chiral HPLC

This non-destructive method is advantageous for screening purposes or when sample material is limited. Its success is highly dependent on finding a suitable chiral stationary phase that can resolve the D- and L-epimers of the entire peptide.

Rationale: This approach directly separates the target peptide (all L-isomers) from any diastereomers containing one or more D-isomers. This provides a direct measure of the final product's purity without the risk of inducing racemization during sample preparation.

Step-by-Step Methodology:

  • Column Selection and Screening:

    • The critical step is identifying a chiral stationary phase (CSP) that provides resolution. Common choices include protein-based columns (e.g., Chiral AGP) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC).

    • A screening process using different columns and mobile phase compositions is typically required.

  • Sample Preparation:

    • Dissolve the purified peptide in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chiral HPLC Analysis:

    • System: Agilent 1260 Infinity II HPLC with DAD detector.

    • Column: Example: Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic or gradient elution using mixtures of buffers (e.g., ammonium acetate) and organic modifiers (e.g., methanol, ethanol). A typical starting point could be 80:20 Methanol/20mM Ammonium Acetate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at a wavelength where the peptide has maximum absorbance (e.g., 214 nm or 280 nm).

  • Quantification:

    • If a peak corresponding to the D-epimer is observed, its percentage can be calculated based on the relative peak area, assuming the response factor is the same as the main L-peptide peak. % Diastereomer = [Area(Diastereomer) / Total Peak Area] * 100

Workflow 2: Detailed Steps for Amino Acid Analysis Method

The following diagram details the critical steps within the gold-standard destructive testing method.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start 1. Purified Peptide Sample hydrolysis 2. Acid Hydrolysis (6N HCl, 110°C) start->hydrolysis drydown1 3. Evaporation of HCl hydrolysis->drydown1 reconstitution1 4. Reconstitution in H₂O drydown1->reconstitution1 derivatization 5. Derivatization (Marfey's Reagent) reconstitution1->derivatization quench 6. Quench Reaction (1N HCl) derivatization->quench drydown2 7. Final Evaporation quench->drydown2 reconstitution2 8. Reconstitution in Mobile Phase drydown2->reconstitution2 injection 9. UPLC-MS Injection reconstitution2->injection separation 10. Chromatographic Separation (C18 Column) injection->separation detection 11. MS Detection & Data Acquisition separation->detection

A Senior Application Scientist's Guide to Validating Peptide Sequence Integrity After His(Trt) Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The His(Trt) Challenge in Peptide Synthesis

In the realm of Solid-Phase Peptide Synthesis (SPPS), the histidine residue presents a unique set of challenges. Its imidazole side chain is nucleophilic and can be protonated, leading to undesirable side reactions and, most critically, a high propensity for racemization during coupling steps. The use of a bulky trityl (Trt) protecting group on the imidazole nitrogen, creating Fmoc-His(Trt)-OH, is a widely adopted and effective strategy to mitigate these issues.[1][2] The Trt group sterically hinders the imidazole nitrogen, preventing side reactions and significantly reducing the risk of racemization, thereby safeguarding the intended stereochemistry of the final peptide.[1]

However, the very solution introduces a new set of validation imperatives. The bulkiness of the Trt group can influence peptide behavior during synthesis and purification, and its complete removal during the final cleavage step is not always guaranteed.[3][4] Incomplete deprotection results in a significant impurity that can be difficult to separate and may possess altered biological activity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential to unequivocally confirm the integrity of the final peptide product.

This guide provides an in-depth comparison of the primary analytical techniques used to validate peptide sequence integrity following the incorporation of His(Trt). We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating workflow for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: A Multi-Pronged Approach to Validation

No single analytical method can provide a complete picture of peptide integrity. A robust validation strategy relies on the orthogonal application of chromatographic separation, mass analysis, and structural elucidation. We will compare and contrast three gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the cornerstone of peptide analysis, primarily used to assess purity and quantify impurities.[5] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[6] Peptides are eluted in order of increasing hydrophobicity.[6][7]

Causality in HPLC Method Design for His(Trt) Peptides

When analyzing peptides synthesized with His(Trt), the key objective is to resolve the target peptide from potential process-related impurities. These include truncated sequences, deletion sequences, and, most importantly, the Trt-adduct (the peptide with the Trt group still attached to the histidine).[3][8]

  • Gradient Selection: The Trt group is highly hydrophobic. Its presence on an otherwise identical peptide sequence will cause a significant increase in retention time. Therefore, a shallow gradient is often required to achieve baseline separation between the fully deprotected peptide and the Trt-adduct.[9]

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is the most common ionic modifier.[8][10] It serves two purposes: it acidifies the mobile phase to ensure the protonation of silanol groups on the silica-based column (preventing undesirable ionic interactions) and it acts as an ion-pairing agent for positively charged residues, improving peak shape.[7][10]

  • Wavelength Detection: Detection at 215-220 nm is optimal as this is where the peptide bond absorbs light, ensuring that all peptide-related species are detected, regardless of their amino acid composition.[8]

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase conditions (e.g., 95% Solvent A) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18, wide pore (300 Å is suitable for larger peptides), 4.6 x 250 mm.[7]

    • Mobile Phase A: 0.1% TFA in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Flow Rate: ~1.0 mL/min.[7]

    • Detector: UV-Vis at 215 nm.[8]

    • Column Temperature: Ambient or controlled at 25-40°C to ensure reproducibility.[6]

  • Gradient Elution:

    • Start with a shallow gradient to resolve closely eluting species. A typical gradient might be 5-65% Solvent B over 30-60 minutes.[9]

    • Inject 10-20 µL of the sample.

  • Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. The presence of a significant, later-eluting peak should be investigated as a potential Trt-adduct.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Interpretation Dissolve Dissolve Crude Peptide (1 mg/mL in Solvent A) Inject Inject Sample onto C18 Column Dissolve->Inject Gradient Run Gradient Elution (e.g., 5-65% ACN w/ TFA) Inject->Gradient Detect UV Detection (215 nm) Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Purity Calculate % Purity Integrate->Purity Identify Identify Potential Impurities (e.g., late-eluting Trt-adduct) Integrate->Identify

Caption: Workflow for peptide purity analysis by RP-HPLC.

Mass Spectrometry (MS): The Arbiter of Identity

While HPLC is excellent for assessing purity, it does not confirm identity. Mass spectrometry is the definitive technique for verifying the molecular weight of a peptide, providing direct evidence of its composition.[5][12] For peptides, Electrospray Ionization (ESI) is a common soft ionization technique that allows intact molecules to be analyzed with high precision.[13]

Causality in MS Analysis for His(Trt) Peptides

The primary goal of MS analysis in this context is to confirm the successful removal of the Trt group.

  • Molecular Weight Shift: The Trt group has a monoisotopic mass of 242.14 Da. Its presence or absence is unambiguously confirmed by comparing the experimentally observed mass to the theoretical mass of the desired peptide. A peptide retaining the Trt group will show a mass increase of +242.14 Da.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide.[13][14] By selecting the precursor ion of the target peptide and fragmenting it, the resulting fragment ions (typically b- and y-ions) can be used to confirm the amino acid sequence, ensuring no deletions or modifications occurred during synthesis.[14][15]

Experimental Protocol: LC-MS Identity Verification
  • Instrumentation: Couple the HPLC system described above directly to an ESI mass spectrometer (LC-MS).[12][13] This allows for the separation of components before they enter the mass analyzer, providing mass data for each peak observed in the UV chromatogram.

  • MS Parameters (ESI Positive Ion Mode):

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide (e.g., 400-2000 m/z).

    • Ion Source: ESI.

    • Mode: Positive ion. Peptides readily accept protons on basic residues and the N-terminus.

    • Analyzer: Time-of-flight (ToF) or Orbitrap analyzers are preferred for their high resolution and mass accuracy.[12]

  • Data Acquisition: Acquire both the UV chromatogram from the HPLC and the total ion chromatogram (TIC) from the MS.

  • Data Analysis:

    • Extract the mass spectrum for the main peak corresponding to the target peptide.

    • Deconvolute the observed mass-to-charge (m/z) ratios of the different charge states to determine the zero-charge molecular weight.

    • Compare the experimental mass with the theoretical mass. A match within a few parts per million (ppm) for a high-resolution instrument confirms the identity.

    • Analyze the mass spectra of any major impurity peaks. Check specifically for a mass corresponding to [Peptide + 242.14 Da].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Proof

NMR spectroscopy is the most powerful technique for obtaining high-resolution, three-dimensional structural information of peptides in solution.[16][17] While more resource-intensive than HPLC or MS, it is the only method that can definitively confirm stereochemical integrity—a critical concern when dealing with histidine.

Causality in NMR Analysis for His(Trt) Peptides
  • Racemization Detection: Histidine racemization (the conversion of the L-amino acid to a D/L mixture) can be a significant side reaction, even with Trt protection.[18] While the D- and L-isomers have identical masses and often similar chromatographic behavior, they are distinct entities in the chiral environment of an NMR experiment. 2D NMR experiments like COSY and NOESY can reveal distinct signals or structural perturbations indicative of a diastereomeric mixture resulting from the incorporation of a D-histidine residue.[19]

  • Confirmation of Structure and Folding: NMR can confirm the complete covalent structure and provide information on the peptide's secondary structure and overall fold, ensuring that the final product is not only the correct sequence but also conformationally sound.[19][20]

Experimental Protocol: 2D NMR for Structural Verification
  • Sample Preparation: A higher sample amount is required, typically 1-5 mg of highly purified peptide.[21]

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a pH where the peptide is stable and soluble.[20]

    • The sample is prepared in 90% H₂O / 10% D₂O or 100% D₂O. The D₂O provides the lock signal for the spectrometer.[19]

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for adequate signal dispersion, especially for larger peptides.

  • Experiment Acquisition: A suite of 2D experiments is typically acquired:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.[17]

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 chemical bonds.[17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (<5 Å), which is the basis for determining the 3D structure.[19]

  • Data Analysis: This is a specialized process involving sequential assignment of all proton resonances and subsequent structure calculation based on NOE-derived distance restraints. The presence of extra, unexpected cross-peaks can indicate the presence of impurities or conformational isomers, including diastereomers resulting from racemization.

Visualizing the Validation Logic

Validation_Logic cluster_questions Key Validation Questions cluster_methods Analytical Methods Peptide Crude Peptide Post-Cleavage Q_Purity Q_Purity Q_Identity Is it the CORRECT MOLECULE? Correct Mass? Correct Sequence? Q_Structure Is it the CORRECT ISOMER? No Racemization? Correct 3D Fold? HPLC RP-HPLC Purity (%) Detects Trt-adduct Q_Purity->HPLC Provides Answer MS LC-MS & MS/MS Molecular Weight Sequence Confirmation Q_Identity->MS Provides Answer NMR 2D NMR Stereochemistry 3D Structure Q_Structure->NMR Provides Answer

Caption: Logical flow matching validation questions to analytical techniques.

Comparative Analysis of Validation Techniques

To select the appropriate validation workflow, it is crucial to understand the strengths and limitations of each technique.

MetricRP-HPLCMass Spectrometry (MS)NMR Spectroscopy
Primary Information Purity, Quantification of ImpuritiesMolecular Weight, Elemental Composition, Amino Acid Sequence (MS/MS)3D Structure, Stereochemical Integrity (Racemization), Conformation
Key Role in His(Trt) Validation Quantifies removal of the hydrophobic Trt-adduct.[8]Unambiguously confirms removal of the Trt group via mass difference.[5]Detects subtle structural changes due to racemization at the His residue.[17][19]
Sensitivity High (picomole)Very High (femtomole to attomole)Low (nanomole to micromole)
Sample Requirement Low (µg)Very Low (ng to pg)High (mg)[21]
Complexity & Throughput Moderate / High ThroughputModerate / High ThroughputHigh / Low Throughput
Limitations Cannot confirm identity or stereochemistry. Co-elution can mask impurities.Cannot distinguish between isomers (e.g., L- vs D-His).Requires pure sample, complex data analysis, not suitable for insoluble peptides.

Conclusion: A Recommended Validation Workflow

Validating the integrity of a peptide synthesized using Fmoc-His(Trt)-OH is a critical, multi-step process that ensures the final product is pure, correctly sequenced, and stereochemically sound. A tiered approach is most effective:

  • Initial Quality Control (QC): All crude peptides post-cleavage should be analyzed by RP-HPLC and LC-MS . This is a rapid and essential check to confirm the success of the synthesis and cleavage, assess the purity profile, and verify that the Trt group has been removed.[5][8]

  • In-Depth Characterization: For lead candidates, reference standards, or peptides where biological activity is highly sensitive to structure, full characterization by NMR spectroscopy is warranted.[16] This provides the highest level of confidence by confirming stereochemical integrity, which is the primary risk that the His(Trt) strategy is designed to mitigate.

By combining these orthogonal techniques, researchers can build a comprehensive and self-validating data package. This robust approach moves beyond simple purity checks to provide true assurance of peptide integrity, a cornerstone of reliable and reproducible scientific research and drug development.

References

  • Williamson, M. P. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129-162. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from Almac Group website. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide NMR. Retrieved from University of Zurich website. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from Biovera website. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from NMIMS Pharmacy website. [Link]

  • Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from Peptide Sciences website. [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from CSBio website. [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from SARomics Biostructures website. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTEC website. [Link]

  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from Mabion website. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from Phenomenex website. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins. Retrieved from SpringerLink. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from Waters Corporation website. [Link]

  • Russell, D. H., et al. (2013). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and Bioanalytical Chemistry, 405(23), 7469-7477. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Bio-Rad. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from Bio-Rad website. [Link]

  • Pevzner, P. A., et al. (2021). Validation of De Novo Peptide Sequences with Bottom-Up Tag Convolution. Journal of Proteome Research, 21(2), 438-447. [Link]

  • Allen, D. (1998). Validation of Peptide Mapping for Protein Identity and Genetic Stability. Biologics and Biotechnology Section, Pharmaceutical Research and Manufacturers of America. [Link]

  • Zaher, H. S., & Green, R. (2009). Quality control by the ribosome following peptide bond formation. Nature, 457(7226), 161-166. [Link]

  • Gazit, E., et al. (2023). Learning the rules of peptide self-assembly through data mining with large language models. Proceedings of the National Academy of Sciences, 120(41), e2307842120. [Link]

Sources

A Researcher's Guide to Navigating Histidine Protection in Fmoc-SPPS: A Comparative Analysis of Commercially Available Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine remains a significant hurdle. The unique imidazole side chain of this amino acid, while crucial for the biological function of many peptides, is notoriously prone to racemization and other side reactions during synthesis. The selection of an appropriate side-chain protecting group is therefore a critical decision that profoundly impacts the stereochemical purity, yield, and overall success of the synthesis. This in-depth technical guide provides a comprehensive comparison of Fmoc-His(Trt)-OH with other commercially available protected histidines, offering experimental data and field-proven insights to inform your synthetic strategy.

The Challenge of Histidine in Peptide Synthesis: A Mechanistic Perspective

The primary challenge in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon.[1][2] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[2][3] The choice of protecting group on the imidazole side chain is the most critical factor in mitigating this deleterious side reaction.[4]

A Comparative Analysis of Histidine Protecting Groups

This guide will focus on a comparative analysis of several commercially available Fmoc-protected histidine derivatives, evaluating their performance based on their ability to suppress racemization, their coupling efficiency, and their compatibility with standard SPPS protocols.

Fmoc-His(Trt)-OH: The Workhorse with Caveats

Nα-Fmoc-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is one of the most widely used protected histidine derivatives due to its relatively low cost and ease of use. The bulky trityl (Trt) group provides steric hindrance, effectively preventing N-acylation of the imidazole ring. However, its placement on the τ-nitrogen does little to suppress the basicity of the π-nitrogen, which is the primary culprit in catalyzing racemization.[3][4] Consequently, Fmoc-His(Trt)-OH is highly susceptible to racemization, particularly under forcing conditions such as high temperatures or prolonged pre-activation times.[3][4]

Fmoc-His(Boc)-OH: The Superior Alternative for Suppressing Racemization

Nα-Fmoc-N(im)-tert-butyloxycarbonyl-L-histidine, or Fmoc-His(Boc)-OH, has emerged as a superior alternative for minimizing racemization. The Boc group, being electron-withdrawing, reduces the basicity of the imidazole ring, thereby significantly suppressing the intramolecular base-catalyzed proton abstraction.[5] Numerous studies have demonstrated the remarkable ability of Fmoc-His(Boc)-OH to maintain the stereochemical integrity of histidine, even at elevated temperatures commonly used in microwave-assisted peptide synthesis.[3]

Other Commercially Available Protected Histidines: A Brief Overview

Several other protecting groups have been developed to address the challenges of histidine incorporation, each with its own set of advantages and disadvantages.

  • Fmoc-His(Mtt)-OH: The 4-methyltrityl (Mtt) group is similar to the Trt group but is more acid-labile, allowing for its selective removal on-resin to enable side-chain modifications.[6] However, like Trt, it offers limited protection against racemization.

  • Fmoc-His(Tos)-OH: The tosyl (Tos) group is a more electron-withdrawing group compared to Trt, offering better suppression of racemization. However, its removal requires harsher acidic conditions, which may not be compatible with all synthetic strategies.

  • Fmoc-His(N-im-DNP)-OH: The 2,4-dinitrophenyl (DNP) group is a strong electron-withdrawing group that provides excellent protection against racemization.[7] However, its removal requires thiolysis, adding an extra step to the deprotection protocol, and it is not fully compatible with the standard Fmoc deprotection conditions.[7]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the discussed protected histidine derivatives based on available literature data.

DerivativePosition of ProtectionRacemization SuppressionDeprotection ConditionsKey Considerations
Fmoc-His(Trt)-OH τ-nitrogenLowStandard TFA cleavageProne to significant racemization, especially with prolonged activation and high temperatures.[3][4]
Fmoc-His(Boc)-OH τ-nitrogenHighStandard TFA cleavageExcellent suppression of racemization, even at elevated temperatures.[3][5]
Fmoc-His(Mtt)-OH τ-nitrogenLowMild acid (e.g., 1-5% TFA in DCM)Allows for selective on-resin deprotection for side-chain modification.[6]
Fmoc-His(Tos)-OH π-nitrogenModerateStrong acid (e.g., HF)Offers better racemization suppression than Trt, but requires harsh cleavage conditions.
Fmoc-His(N-im-DNP)-OH π-nitrogenVery HighThiolysis (e.g., thiophenol)Excellent racemization suppression but requires a separate deprotection step and has compatibility issues with Fmoc chemistry.[7]

Experimental Protocols

To provide a framework for the objective comparison of these derivatives, the following experimental protocols are outlined.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes a general procedure for the manual or automated synthesis of a peptide containing a histidine residue.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the desired Fmoc-protected histidine derivative (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF for a minimal time before adding to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test.[10]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[9]


Resin [label="Resin Swelling\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-His(X)-OH + Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Final Cleavage\n& Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Purified Peptide", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label="Next Amino Acid"]; Repeat -> Cleavage [label="Final Amino Acid"]; Cleavage -> Peptide; }

General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol for Quantitative Analysis of Histidine Racemization by HPLC

This protocol outlines a method for the analysis of the crude peptide to determine the extent of histidine racemization.

  • Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a chiral HPLC column or a high-resolution reverse-phase C18 column. The separation of diastereomers can often be achieved on standard C18 columns due to differences in their hydrophobicity.[11]

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Integrate the peak areas of the L- and D-histidine containing peptide diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100


CrudePeptide [label="Crude Peptide from Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolve in\nACN/H₂O/TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Inject onto\nHPLC Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(Gradient Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection\n(e.g., 214 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Peak Integration &\n% Racemization Calculation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

CrudePeptide -> Dissolution; Dissolution -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; }

Workflow for the analysis of histidine racemization by HPLC.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The protocols described are designed to be self-validating. The SPPS protocol includes monitoring steps (Kaiser test) to ensure the completion of each coupling reaction, which is crucial for obtaining high-purity peptides. The HPLC analysis protocol provides a direct quantitative measure of the primary side reaction of concern – racemization. By synthesizing a model peptide containing histidine using different protected derivatives and analyzing the crude products by HPLC, a researcher can generate reliable, comparative data to guide their choice of protecting group. The use of established coupling reagents and cleavage cocktails ensures that the observed differences in performance can be confidently attributed to the histidine protecting group.

Authoritative Grounding and Concluding Remarks

The choice of protecting group for histidine in Fmoc-SPPS is a critical parameter that significantly influences the outcome of the synthesis. While Fmoc-His(Trt)-OH remains a widely used and economical option, its propensity for racemization, especially under demanding conditions, necessitates careful consideration. For syntheses where high stereochemical purity is paramount, particularly for therapeutic peptides, the use of Fmoc-His(Boc)-OH is strongly recommended due to its proven ability to suppress racemization.[3][5] Other protecting groups such as Mtt, Tos, and DNP offer specific advantages for applications like on-resin modification or when maximal racemization suppression is required, but they also come with their own set of limitations.

By understanding the mechanistic basis of histidine racemization and employing the comparative experimental approach outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis strategies, ultimately leading to the successful and efficient production of high-quality, stereochemically pure peptides.

References

  • Advances in Fmoc solid-phase peptide synthesis. Behrendt, R., White, P., & Offer, J. (2016). Journal of peptide science, 22(1), 4-27. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

  • Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. Available at: [Link]

  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. ResearchGate. Available at: [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Histidine. HELIX Chromatography. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

  • Peptide Diastereomers, Separation of. ResearchGate. Available at: [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Chen, Y., et al. (2012). Journal of Chromatography A, 1245, 71-78. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. Mant, C. T., & Hodges, R. S. (2007). Methods in molecular biology (Clifton, N.J.), 386, 3–35. Available at: [Link]

  • Quantitative identification of the protonation state of histidines in vitro and in vivo. Hass, M. A., et al. (2003). Biochemistry, 42(30), 9227–9234. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Kent, S. B., et al. (1989). International journal of peptide and protein research, 33(5), 361–373. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Histidine Protection: Impact on Final Peptide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of histidine represents a frequent and significant challenge. The unique chemical nature of its imidazole side chain makes it a hotspot for undesirable side reactions, most notably racemization, which can severely compromise the final purity, yield, and biological activity of the target peptide. The strategic choice of a side-chain protecting group is the most critical decision a chemist must make to mitigate these risks.

This guide provides an in-depth, objective comparison of the three most common histidine protecting groups used in modern Fmoc-based SPPS: Trityl (Trt) , tert-Butoxycarbonyl (Boc) , and Tosyl (Tos) . We will dissect the chemical rationale behind each choice, present supporting experimental data on their performance, and provide detailed protocols to empower you to make the most informed decision for your specific application.

The Histidine Challenge: A Center for Racemization

The core problem with histidine lies in its imidazole ring. The π-nitrogen (Nπ), being basic and in close proximity to the chiral α-carbon, can act as an internal base during the carboxyl group activation step of the coupling reaction. This facilitates the abstraction of the α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-isomer and the unwanted D-isomer (epimerization).[1] This side reaction is particularly pronounced under conditions that prolong the activated state of the amino acid or involve elevated temperatures.[2]

A robust side-chain protecting group must therefore not only prevent the imidazole nitrogen from engaging in unwanted nucleophilic attacks but also suppress its basicity to preserve the stereochemical integrity of the histidine residue.

Meet the Contenders: A Head-to-Head Comparison

The choice of protecting group directly influences coupling efficiency, racemization levels, and final deprotection conditions. Let's examine the performance of the three main contenders.

Protecting GroupAttachment PointPrimary AdvantageKey DisadvantageRacemization Risk
Trityl (Trt) Nτ (tau)Widely used, well-established, good steric hindrance.[3]Offers minimal electronic protection, leading to significant racemization risk.[4]High
Boc Nτ (tau)Electron-withdrawing nature significantly reduces imidazole basicity.[2][5]Higher cost compared to Trt derivatives.Low
Tosyl (Tos) Nπ (pi)Historically used in Boc-SPPS; stable group.[6]Removal can require harsh conditions; less common in modern Fmoc-SPPS.[7]Moderate to High

Experimental Verdict: The Impact on Purity

Quantitative data from comparative studies consistently highlights the dramatic impact of the protecting group on stereochemical purity. The synthesis of challenging peptides, such as Liraglutide and Beta-Amyloid fragments, provides a clear picture.

Protecting Group DerivativeCoupling Conditions% D-Isomer (Racemization)Crude Peptide PurityReference
Fmoc-His(Trt)-OH 50°C, 10 min6.8%Comparable to Boc[2]
Fmoc-His(Boc)-OH 50°C, 10 min0.18% Comparable to Trt[2]
Fmoc-His(Trt)-OH 90°C, 2 min>16%Lower[2]
Fmoc-His(Boc)-OH 90°C, 2 min0.81% Higher[2]

As the data unequivocally shows, Fmoc-His(Boc)-OH offers superior suppression of racemization , particularly at the elevated temperatures often employed in microwave-assisted SPPS to drive difficult couplings.[2][5] The electron-withdrawing effect of the Boc group effectively dampens the basicity of the nearby Nπ-nitrogen, which is the root cause of the epimerization side reaction.[5] While Fmoc-His(Trt)-OH is a cost-effective and established reagent, its use carries a significant risk of generating hard-to-separate diastereomeric impurities, especially in long or complex sequences.

Information on the performance of Fmoc-His(Tos)-OH in modern SPPS is less prevalent, as its use is more historically associated with Boc-based strategies. The tosyl group is highly stable and its removal often requires harsher conditions, which can be incompatible with sensitive peptide sequences.[7]

Causality & Mechanism: Visualizing the Chemistry

To understand why these differences in performance are so stark, we must look at the reaction mechanisms.

Experimental Workflow Overview

The following diagram outlines the core process for synthesizing and analyzing a model peptide to assess the impact of the histidine protecting group.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Analysis Resin 1. Start with Rink Amide Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling 3. Couple Amino Acids (HATU/DIPEA) Deprotection1->Coupling HisCoupling 4. Couple Fmoc-His(PG)-OH (PG = Trt, Boc, or Tos) Coupling->HisCoupling Deprotection2 5. Final Fmoc Deprotection HisCoupling->Deprotection2 Cleavage 6. Cleave with Reagent K (TFA/Scavengers) Deprotection2->Cleavage Precipitation 7. Precipitate in Cold Ether Cleavage->Precipitation HPLC 8. Analyze by RP-HPLC Precipitation->HPLC MS 9. Confirm Mass by MS HPLC->MS G cluster_Trt Fmoc-His(Trt)-OH (High Racemization) cluster_Boc Fmoc-His(Boc)-OH (Low Racemization) Trt_Start Activated L-His(Trt) Trt_Intermediate Planar Achiral Enolate (Nπ acts as internal base) Trt_Start->Trt_Intermediate α-proton abstraction Trt_End Mixture of L- and D-His Trt_Intermediate->Trt_End Reprotonation Boc_Start Activated L-His(Boc) Boc_Stable α-proton abstraction disfavored (Nπ basicity suppressed by Boc group) Boc_Start->Boc_Stable Stable Boc_End L-His retained Boc_Stable->Boc_End Coupling

Caption: Mechanism of histidine racemization and its prevention.

Field-Proven Protocols for Comparative Analysis

To conduct a self-validating comparison, the following detailed protocols should be employed. A suitable model peptide for this study is a simple sequence known to be susceptible to racemization, such as H-Gly-His-Phe-NH₂.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell 135 mg of Rink Amide resin (0.74 mmol/g) in a fritted syringe with N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Standard):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe-OH) and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Drain and wash with DMF (5 x 5 mL). Confirm coupling completion with a Kaiser test.

  • Histidine Coupling (The Variable Step): Repeat step 3 using either Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, or Fmoc-His(Tos)-OH. Crucially, maintain identical coupling times and temperatures for a valid comparison.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform the deprotection as described in step 2.

  • Final Wash: Wash the peptidyl-resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x), then dry under vacuum for at least 2 hours.

Experimental Protocol 2: Cleavage and Deprotection

This step liberates the crude peptide from the resin and removes all side-chain protecting groups.

  • Prepare Cleavage Cocktail: Prepare "Reagent K" fresh: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). [8]2. Cleavage Reaction: Add 5 mL of Reagent K to the dried peptidyl-resin in a sealed vessel. Gently agitate at room temperature for 2-3 hours. The solution may turn yellow, especially with Trt groups, indicating the formation of stable carbocations. [9]3. Peptide Precipitation: Filter the TFA solution away from the resin beads into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Wash: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Experimental Protocol 3: RP-HPLC Purity Analysis

This protocol allows for the quantification of the main product and any diastereomeric impurities.

  • Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg/mL) in a solution of 50:50 acetonitrile/water with 0.1% TFA.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV at 214 nm and 280 nm.

  • Gradient Elution: To effectively separate the L-peptide from its D-His diastereomer, a shallow gradient is recommended. [10] * Time (min) | % B

    • ---|---

    • 0 | 5

    • 30 | 50

    • 32 | 95

    • 35 | 95

    • 36 | 5

    • 40 | 5

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks. The D-isomer, if present, will typically elute as a distinct, closely-eluting peak relative to the main L-isomer peak.

Conclusion and Authoritative Recommendations

The experimental evidence strongly supports a clear hierarchy in the performance of histidine protecting groups for controlling racemization in Fmoc-SPPS.

  • For Critical Applications: For the synthesis of therapeutic peptides, long or difficult sequences, or when using elevated temperatures (e.g., microwave synthesis), Fmoc-His(Boc)-OH is the superior and strongly recommended choice. The additional upfront cost is a sound investment to ensure higher purity, simplify purification, and guarantee the stereochemical integrity of the final product. [5][11]* For Routine, Non-Critical Peptides: For short, simple peptides synthesized under carefully controlled, ambient temperature conditions, the more economical Fmoc-His(Trt)-OH may be considered acceptable. However, researchers must be aware of the inherent risk of racemization and should rigorously analyze the final product for diastereomeric impurities. [12]* Regarding Fmoc-His(Tos)-OH: Based on current literature, the use of Tosyl protection for histidine is not well-established or recommended for routine Fmoc-SPPS due to a lack of performance data and potentially harsh deprotection requirements.

Ultimately, the choice of protecting group is a critical process parameter that directly dictates the quality of the final peptide. By understanding the underlying chemical principles and leveraging the quantitative data available, scientists can navigate the challenge of histidine incorporation and confidently produce high-purity peptides for their research and development needs.

References

  • Waters. Gradient Separation of Histidine Dipeptides on ACQUITY UPLC BEH HILIC. Available at: [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

  • Hartmann, R., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(24), 2332-2338. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Available at: [Link]

  • Iris Biotech GmbH. Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • Dolan, J.W. (2004). HPLC Analysis and Purification of Peptides. LCGC North America, 22(6), 534-542. Available at: [Link]

  • Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • ResearchGate. How to purify Histidine based peptide with HPLC?. Available at: [Link]

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A Researcher's Guide to Alternative Protecting Groups for Histidine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Enhanced Peptide Synthesis

For scientists engaged in drug development and peptide research, the synthesis of high-purity peptides is paramount. The unique imidazole side chain of histidine, however, presents a significant hurdle in Solid-Phase Peptide Synthesis (SPPS). Its nucleophilic nature can lead to undesirable side reactions, most notably racemization, which compromises the stereochemical integrity and biological activity of the final peptide.[1][2] While the Trityl (Trt) group has been a long-standing choice for protecting the histidine side chain, its limitations have spurred the development of alternative strategies.[3][4][5] This guide offers an in-depth, objective comparison of these alternative protecting groups, supported by experimental insights, to empower researchers in selecting the optimal strategy for their synthetic needs.

The Core Challenge: Histidine's Reactivity

The imidazole ring of histidine can act as an internal base, abstracting the α-proton of the activated amino acid during coupling.[1] This leads to the formation of a planar intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization.[1][2] Effective protection of the imidazole side chain, particularly the π-nitrogen (N-π), is the most critical strategy to suppress this detrimental side reaction.[2][5] The ideal protecting group should not only prevent racemization but also be stable throughout the synthesis and easily removable under conditions that do not degrade the peptide.[6]

Beyond Trityl: A Comparative Look at Alternative Protecting Groups

While the Trt group is widely used, it primarily protects the τ-nitrogen (Nτ), offering only minor suppression of racemization because the key culprit, the π-nitrogen (Nπ), remains largely available to catalyze the unwanted reaction.[2][5] This has led to the exploration of several alternatives, each with distinct advantages and disadvantages.

Protecting GroupKey AdvantagesKey DisadvantagesDeprotection Conditions
Trityl (Trt) Well-established, compatible with standard Fmoc/tBu strategy.[7]Prone to racemization, especially with base-mediated coupling.[5][7]Strong acid (e.g., 90-95% TFA).[7]
Tosyl (Tos) Highly effective at suppressing racemization.[8][9]Requires harsh cleavage conditions (e.g., HF) that can damage sensitive peptides.[10]Strong acids like HF or TFMSA.[10]
2,4-Dinitrophenyl (DNP) Orthogonal to acid-labile groups, allowing for selective deprotection.[8][11]Removal requires specific thiolysis reagents; can be partially cleaved by piperidine.[12][13]Thiolysis (e.g., thiophenol).[13]
N-in-tert-Butoxymethyl (Bum) Very effective in suppressing racemization.[5]Can be less stable during prolonged syntheses with repeated piperidine treatments.Standard TFA cleavage.[5]
N-in-Methyltrityl (Mtt) Offers an additional level of orthogonality due to its higher acid lability compared to Trt.[7][8]Also susceptible to racemization; requires careful selection of cleavage conditions for orthogonality.[7]Mild acid (e.g., 1-5% TFA in DCM).[7]
p-Methoxybenzyloxymethyl (MBom) Greatly reduces racemization by protecting the π-nitrogen.[2][14]Can be more challenging to introduce and remove compared to Trt.Standard TFA cleavage.[14]

In-Depth Analysis of Key Alternatives

The Tosyl (Tos) Group: A Robust but Harsh Protector

The electron-withdrawing nature of the Tosyl group provides excellent protection against racemization.[1][8] However, its removal necessitates the use of strong acids like hydrogen fluoride (HF), which limits its application to peptides that can withstand such harsh conditions.[10] Boc-His(Tos)-OH is a commonly used derivative in Boc-based SPPS.[9][15]

The 2,4-Dinitrophenyl (DNP) Group: An Orthogonal Tool

The DNP group offers a valuable orthogonal protection strategy, as it is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but is cleaved by thiolysis.[8][11][13] This allows for selective deprotection of the histidine side chain for on-resin modifications.[16][17] However, it's important to note that the DNP group can be partially cleaved by the piperidine used for Fmoc deprotection, which can be a significant drawback in Fmoc-based SPPS.[12]

Experimental Protocol for DNP Group Removal:

  • Suspend the peptide-resin in DMF.

  • Add thiophenol and a tertiary amine (e.g., triethylamine).

  • Agitate the mixture at room temperature for approximately 90 minutes.

  • Filter and wash the resin thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.[13]

Caption: Workflow for the thiolytic removal of the DNP protecting group.

The N-in-Methyltrityl (Mtt) Group: A More Labile Trityl Variant

The Mtt group is significantly more acid-labile than the Trt group, allowing for its selective removal in the presence of other acid-sensitive groups like tBu and Boc.[7][18] This feature is particularly useful for the on-resin synthesis of complex peptides requiring side-chain modifications.[7][19]

Caption: Comparison of cleavage conditions for Mtt and Trt protecting groups.

Mitigating Racemization: The Impact of Protecting Groups and Coupling Conditions

The degree of racemization is highly dependent on both the protecting group and the coupling conditions.[7][20] Studies have shown that protecting the π-nitrogen of the imidazole ring is highly effective at reducing racemization.[2][21] For instance, the Methoxybenzyl (Momb) and p-Methoxybenzyloxymethyl (MBom) groups, which protect the π-nitrogen, significantly reduce racemization.[2][14] Additionally, the choice of coupling reagents and reaction temperature can influence the extent of racemization.[20][22]

Conclusion: Selecting the Right Tool for the Job

The selection of a protecting group for histidine is a critical decision in SPPS that requires careful consideration of the peptide sequence, the synthetic strategy, and the desired level of stereochemical purity. While the Trt group remains a viable option for many applications, its propensity to allow racemization necessitates the use of alternatives for the synthesis of complex or therapeutically relevant peptides.[5][7]

For syntheses where minimizing racemization is the highest priority, protecting groups that shield the π-nitrogen, such as Bum and MBom , are superior choices.[2][5][14] The Tos group also offers excellent protection against racemization but at the cost of harsh deprotection conditions.[8][9] For strategies requiring orthogonal deprotection for on-resin modifications, the DNP and Mtt groups provide valuable synthetic flexibility.[7][8][11] By understanding the nuances of each protecting group, researchers can optimize their synthetic protocols to achieve higher yields and purities of their target peptides.

References

  • Vertex AI Search. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • BenchChem. (2025). The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines.
  • BenchChem. (2025). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt)-OH.
  • RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • Vertex AI Search. (n.d.). The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group.
  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Garay, H., et al. (n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada.
  • AAPPTEC Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
  • AAPPTEC Peptides. (n.d.). Boc-His(Tos)-OH.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar.
  • AAPPTEC Peptides. (n.d.). Boc-D-His(Tos)-OH.
  • AAPPTEC Peptides. (n.d.). Boc-His(Dnp)-OH IPA.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (2025). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy.
  • Albericio, F., et al. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9814–9815.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Giraud, M., Cavelier, F., & Martinez, J. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245–246.
  • Chem-Impex. (n.d.). Nα-Boc-Nim-2,4-dinitrophenyl-L-histidineisopropanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Histidine Protection: A Deep Dive into Boc-His(Tos)-OH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.